molecular formula C16H16BrClN4O B3005953 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2210054-11-6

8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3005953
CAS No.: 2210054-11-6
M. Wt: 395.69
InChI Key: DMENLMUYALQDLO-UHFFFAOYSA-N
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Description

8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H16BrClN4O and its molecular weight is 395.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : This compound and its derivatives have been synthesized and studied for their structural and conformational properties. For instance, Izquierdo et al. (1991) synthesized a series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its derivatives, analyzing their conformation and pharmacological properties (Izquierdo et al., 1991).

  • Radical Translocation Reactions : Ikeda et al. (1996) described the synthesis of bridged azabicyclic compounds using radical translocation reactions, demonstrating an efficient method for producing these complex structures (Ikeda et al., 1996).

Chemical Reactivity and Applications

  • Cycloaddition Reactions : The compound's involvement in cycloaddition reactions, as studied by Cavalleri et al. (1992), highlights its potential in synthetic chemistry, particularly in producing pyridinones and azabicyclo derivatives (Cavalleri et al., 1992).

  • Synthesis of Nanostructured Composites : Ziarani et al. (2015) explored the synthesis of functionalized silsesquioxanes via click reactions, demonstrating the compound's role in creating advanced nanostructures (Ziarani et al., 2015).

Biological and Pharmacological Interest

  • Tropane Alkaloids Synthesis : Research by Rodríguez et al. (2021) focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, crucial in synthesizing tropane alkaloids known for various biological activities (Rodríguez et al., 2021).

  • Enantioselective Preparations for Organic Synthesis : The enantioselective preparation methods, as outlined by Ishida et al. (2010), are significant for synthesizing derivatives of 8-azabicyclo[3.2.1]octane, applicable in various organic syntheses (Ishida et al., 2010).

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN4O/c17-10-1-4-15(18)14(7-10)16(23)22-11-2-3-12(22)9-13(8-11)21-6-5-19-20-21/h1,4-7,11-13H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMENLMUYALQDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=CC(=C3)Br)Cl)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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